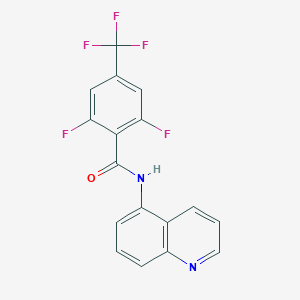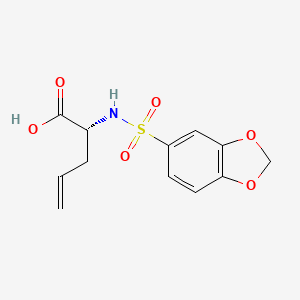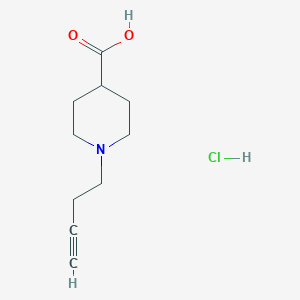
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol, also known as Ro 20-1724, is a selective and potent inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). This compound has been widely used in scientific research to investigate the role of PDE4 in various physiological and pathological processes.
作用机制
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 selectively inhibits PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This results in a wide range of physiological effects, including anti-inflammatory, anti-depressant, and bronchodilatory effects.
Biochemical and Physiological Effects:
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-depressant effects, this compound has been shown to improve memory function, reduce anxiety-like behavior, and enhance the activity of the respiratory system. (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
实验室实验的优点和局限性
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 is a highly selective and potent inhibitor of PDE4, which makes it an ideal tool for investigating the role of PDE4 in various physiological and pathological processes. However, this compound has some limitations, including its relatively short half-life and its potential to cause side effects such as nausea and vomiting.
未来方向
There are several future directions for the use of (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 in scientific research. One direction is to investigate the role of PDE4 in the regulation of immune function, particularly in the context of autoimmune diseases. Another direction is to explore the potential of (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 as a therapeutic agent for respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 on cognitive function and memory impairment.
合成方法
The synthesis of (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 involves several steps, starting from the reaction between 2-aminopyridine and 2-hydroxybenzaldehyde to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to produce the corresponding amine. The amine is then coupled with (R)-glycidol in the presence of a Lewis acid catalyst to give (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724.
科学研究应用
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 has been extensively used in scientific research to study the role of PDE4 in various physiological and pathological processes, including inflammation, depression, anxiety, memory impairment, and respiratory disorders. This compound has been shown to be effective in reducing the levels of pro-inflammatory cytokines and chemokines, as well as in improving cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(14-6-4-8-18-10-14)19-11-15(20)17-9-13-5-2-3-7-16(13)21-17/h2-10,12,15,19-20H,11H2,1H3/t12?,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKDFLHSPOUSAQ-WPZCJLIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NCC(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CN=CC=C1)NC[C@H](C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-imidazol-1-yl-N-[(1-phenyltriazol-4-yl)methyl]pyridin-3-amine](/img/structure/B7451032.png)
![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)
![2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile](/img/structure/B7451052.png)

![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)

![5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7451083.png)
![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)

![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)
